Sporol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Unii-yxj027jnd6 is a natural product found in Fusarium sporotrichioides with data available.

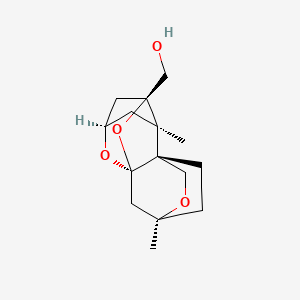

Sporol is a naturally occurring compound classified as a trichothecene mycotoxin, primarily produced by the fungus Fusarium sporotrichioides. It features a unique 1,3-dioxane ring structure, which contributes to its biological activity and chemical properties. Sporol is structurally related to other trichothecenes and is known for its potential toxicity in various biological systems. The compound has garnered attention for its role in plant pathology and its implications in food safety due to its presence in contaminated agricultural products.

- Oxidation: Sporol can be oxidized to form various derivatives, which may enhance or alter its biological activity.

- Epoxidation: The compound can participate in epoxidation reactions, forming cyclic ethers that can further react with nucleophiles .

- Ring Expansion: The 1,3-dioxolane ring of sporol can be expanded under specific conditions to yield other cyclic compounds, contributing to its structural diversity .

These reactions are significant for both synthetic applications and understanding the compound's reactivity in biological systems.

Sporol exhibits a range of biological activities, primarily as a mycotoxin. Its toxicity is attributed to its ability to inhibit protein synthesis in eukaryotic cells, which can lead to cell death. This mechanism of action is common among trichothecenes and underscores the potential health risks associated with exposure to contaminated food or feed products. Additionally, sporol has shown antifungal properties, which may play a role in its ecological interactions within plant systems.

The synthesis of sporol typically involves multi-step organic reactions. A notable method includes:

- Formation of the Dioxolane Ring: Using trifluoroperacetic acid derived from hydrogen peroxide, an allyl alcohol precursor undergoes a Prilezhaev reaction to form an epoxide, which subsequently expands into a dioxolane structure .

- Expansion to Dioxane: The dioxolane ring can be further transformed into a 1,3-dioxane system through additional chemical modifications .

These synthetic pathways highlight the complexity of producing sporol and the careful control required during each step.

Sporol's primary applications are found within agricultural and pharmaceutical contexts:

- Agricultural Use: As a mycotoxin, sporol's presence in crops poses significant risks for food safety, prompting research into detection and mitigation strategies.

- Pharmaceutical Research: Due to its biological activity, sporol serves as a model compound for studying trichothecene toxicity and developing potential antidotes or inhibitors against similar mycotoxins.

Research on sporol's interactions focuses on its toxicological effects on various organisms. Studies have demonstrated that sporol can affect cellular processes such as protein synthesis and cell cycle regulation. These interactions are crucial for understanding the compound's impact on human health and its ecological role as a plant pathogen.

Sporol shares structural similarities with several other trichothecene mycotoxins. Here are some comparable compounds:

| Compound Name | Structure Type | Source | Unique Features |

|---|---|---|---|

| Neosporol | 1,3-Dioxolane | Fusarium species | Contains a dioxolane moiety; used in synthesis |

| T-2 Toxin | Trichothecene | Fusarium species | Highly toxic; affects immune response |

| Deoxynivalenol | Trichothecene | Fusarium graminearum | Commonly found in grains; inhibits protein synthesis |

| Nivalenol | Trichothecene | Fusarium nivale | Less toxic than deoxynivalenol; similar structure |

Sporol is unique due to its specific dioxane ring structure and distinct biological activities compared to these similar compounds. Its synthesis method also differentiates it from others that may not utilize the same reaction pathways.

Molecular Formula and Basic Properties

Sporol is a mycotoxin compound with the molecular formula C₁₅H₂₂O₄ [1] [2] [3]. The compound exhibits an average molecular mass of 266.333 grams per mole and a monoisotopic mass of 266.152 grams per mole [1] [2]. The Chemical Abstracts Service registry number for sporol is 101401-88-1 [1] [2] [3]. The compound possesses a unique identification number designation of YXJ027JND6 according to the Unique Ingredient Identifier system [2] [23].

The compound belongs to the class of organic compounds known as 1,3-dioxepanes, which are characterized by dioxepanes containing two ring oxygen atoms positioned at the first and third positions respectively [1] [3]. Sporol is classified as a trichothecene mycotoxin primarily produced by the fungus Fusarium sporotrichioides [26] [28]. The compound functions as a naturally occurring oxacycle with significant structural complexity [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₂O₄ | [1] [2] [3] |

| Molecular Weight | 266.333 g/mol | [1] [2] |

| Monoisotopic Mass | 266.152 g/mol | [1] [2] |

| Chemical Abstracts Service Number | 101401-88-1 | [1] [2] [3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

Stereochemistry and Conformational Analysis

Sporol exhibits absolute stereochemistry with six defined stereocenters out of a possible six in its molecular structure [5] [23]. The compound demonstrates a specific stereochemical configuration designated as (1R,2R,4R,6R,8R,10S), which indicates the precise three-dimensional arrangement of atoms around each stereocenter [2] [5]. This stereochemical complexity is fundamental to the compound's biological activity and chemical behavior [5].

The systematic International Union of Pure and Applied Chemistry name for sporol reflects its complete stereochemical designation: [(1R,2R,4R,6R,8R,10S)-2,10-dimethyl-7,11,15-trioxapentacyclo[8.2.2.1⁴,⁸.0¹,⁸.0²,⁶]pentadecan-6-yl]methanol [2] [5]. The stereochemical arrangement contributes significantly to the compound's specific three-dimensional conformation and potential molecular interactions [5].

Chemical databases utilize specialized notation systems to represent the stereochemical complexity, with alternative designations including (3S,4aR,5aR,7R,8aR,8bR) configuration [5]. The absolute stereochemistry designation indicates that all six stereocenters possess defined spatial arrangements that are crucial for the compound's chemical and biological properties [23].

Pentacyclic Framework and Stereocenters

Sporol possesses a complex pentacyclic framework characterized by multiple interconnected ring systems [5] [24]. The compound contains three oxygen atoms incorporated into the ring structure, which classifies it within the oxacycle category [5]. The pentacyclic structure is designated as trioxapentacyclo[8.2.2.1⁴,⁸.0¹,⁸.0²,⁶]pentadecan according to systematic nomenclature [1] [2].

The molecular architecture features six stereocenters with absolute stereochemistry, contributing to the compound's specific three-dimensional conformation [5] [23]. The pentacyclic framework exhibits a highly complex spatial arrangement that influences both the chemical reactivity and biological interactions of the molecule [5]. The presence of multiple ring systems creates a rigid molecular scaffold that constrains conformational flexibility [5].

The stereochemical complexity arises from the intricate arrangement of the five interconnected rings, each contributing to the overall three-dimensional structure of the molecule [5]. The systematic name reflects the bridge connections and ring fusion patterns that define the pentacyclic architecture [24]. The oxygen atoms are strategically positioned within the ring system to create specific chemical environments that influence the compound's properties [1] [2].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Data

Nuclear magnetic resonance spectroscopy provides detailed structural information for sporol through analysis of proton and carbon environments within the molecule [8]. The compound's complex pentacyclic structure generates characteristic spectral patterns that reflect the unique chemical environments of individual atoms [8]. Extensive similarities in proton and carbon-13 nuclear magnetic resonance spectra have been observed between sporol and related compounds within the same structural family [13].

The nuclear magnetic resonance analysis reveals specific coupling patterns and chemical shift values that are diagnostic for the pentacyclic framework and stereochemical arrangement [8]. The spectroscopic data supports the structural determination and confirms the presence of the characteristic functional groups within the molecule [8]. Selective decoupling experiments have provided detailed information about proton multiplicities and coupling constants that define the molecular connectivity [13].

Advanced nuclear magnetic resonance techniques including two-dimensional correlation spectroscopy have established structural segments and confirmed the spatial relationships between different parts of the molecule [13]. The spectral data demonstrates the presence of methyl groups, methylene bridges, and the hydroxymethyl substituent that characterize the sporol structure [13].

Mass Spectrometric Analysis

Mass spectrometric analysis of sporol provides definitive molecular weight confirmation and fragmentation pattern information [7]. The compound exhibits a molecular ion peak at mass-to-charge ratio 266.1518, corresponding to the monoisotopic mass [7]. Collision-induced dissociation experiments generate characteristic fragment ions that provide structural information about the pentacyclic framework [7].

Electrospray ionization mass spectrometry techniques have been employed to analyze sporol under positive ionization conditions [7]. The mass spectrometric fragmentation patterns reveal diagnostic ions that result from the breakdown of specific bonds within the pentacyclic structure [7]. Predicted liquid chromatography-tandem mass spectrometry spectra indicate specific fragmentation pathways under controlled collision energy conditions [7].

The mass spectrometric data supports the molecular formula assignment and provides confirmation of the structural features identified through other analytical techniques [7]. Accurate mass measurements enable differentiation from other compounds with similar nominal masses and confirm the elemental composition [7].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups present in the sporol molecule [15]. The compound exhibits hydroxyl absorption bands between 3500 and 3700 reciprocal centimeters, confirming the presence of the alcohol functional group [13]. The spectroscopic analysis provides information about the chemical environments of different functional groups within the molecular structure [15].

The infrared spectrum demonstrates absorption patterns characteristic of the ether linkages and the complex ring system present in sporol [15]. Specific vibrational modes associated with carbon-hydrogen stretching, carbon-carbon stretching, and carbon-oxygen stretching provide detailed information about the molecular framework [15]. The spectroscopic data supports the structural assignment and confirms the presence of the characteristic functional groups [15].

Advanced infrared spectroscopic techniques enable identification of subtle structural features and provide complementary information to nuclear magnetic resonance and mass spectrometric analyses [15]. The vibrational frequencies observed in the infrared spectrum are consistent with the proposed molecular structure and support the stereochemical assignments [15].

Physicochemical Properties

Solubility Parameters

The solubility characteristics of sporol are influenced by its complex molecular structure and the presence of both polar and nonpolar regions within the molecule [17] [19]. The compound contains hydrogen bond donor and acceptor capabilities, with one hydrogen bond donor and four hydrogen bond acceptor sites identified through computational analysis [2]. The calculated partition coefficient value provides information about the compound's hydrophilic-lipophilic balance [2].

Solubility parameter determination involves consideration of the dispersion forces, polar interactions, and hydrogen bonding contributions to the overall solubility behavior [17] [19]. The pentacyclic structure with incorporated oxygen atoms creates specific solubility characteristics that differ from simpler organic compounds [17]. The presence of the hydroxymethyl group contributes to the polar character of the molecule and influences its solubility in different solvent systems [2].

The molecular framework exhibits characteristics of organoheterocyclic compounds, which affects the solubility behavior in various solvents [1]. Computational predictions suggest specific solubility parameters based on the molecular structure and functional group contributions [2]. The complex three-dimensional structure creates unique solubility properties that reflect the balance between polar and nonpolar regions within the molecule [17].

Stability and Degradation Kinetics

The stability characteristics of sporol are influenced by its mycotoxin nature and complex molecular structure [18]. Degradation kinetics studies on related compounds indicate that environmental factors such as temperature, pH, and solvent conditions significantly affect stability [18]. The pentacyclic framework provides inherent structural stability, but specific functional groups may be susceptible to degradation under certain conditions [18].

Research on similar trichothecene compounds demonstrates that degradation pathways can involve multiple mechanisms including hydrolysis, oxidation, and thermal decomposition [18]. The stability profile of sporol reflects the balance between the rigid pentacyclic core and the reactive functional groups present in the molecule [18]. Environmental storage conditions play a crucial role in maintaining compound integrity over extended periods [18].

Fusarium sporotrichioides as Primary Producer

Fusarium sporotrichioides stands as the primary and most extensively documented producer of sporol among fungal species [1] [2] [3]. This plant pathogenic fungus, belonging to the family Nectriaceae, demonstrates a global distribution across both temperate and tropical regions, making it a significant source of sporol contamination in agricultural systems [2]. The species is notorious for its role in causing Fusarium head blight in cereal crops, particularly wheat, and has been associated with serious mycotoxicosis outbreaks, including the historical alimentary toxic aleukia epidemic in Russia [2].

The sporol production capacity of F. sporotrichioides is intrinsically linked to its trichothecene biosynthetic machinery [1] [4]. Research has demonstrated that this fungus produces sporol alongside other notable trichothecenes, including T-2 toxin, HT-2 toxin, isotrichodermin, and sporotrichiol [1] [3]. In controlled laboratory conditions, F. sporotrichioides strain 15-39 from Austria produced sporol at concentrations of approximately 1.2 milligrams per liter in rice culture extracts, representing about 0.46 percent of total trichothecene production [1]. The fungus preferentially colonizes cereal grains such as wheat, maize, and oats, where it can proliferate under favorable environmental conditions and produce significant quantities of sporol and related mycotoxins [1] [2].

Detection in Pleurotus tuber-regium

Pleurotus tuber-regium, commonly known as the king tuber mushroom, represents a secondary but notable source of sporol production [5] [6]. This edible tropical fungus, native to Africa, Asia, and Australasia, differs significantly from F. sporotrichioides in its ecological niche and metabolic profile [6] [7]. The species is unique among Pleurotus mushrooms as the only member that produces true sclerotia, which can reach up to 30 centimeters in diameter [6] [7].

Sporol detection in P. tuber-regium was accomplished through advanced LC-MS qTOF analysis of hydro-alcoholic extracts from specimens collected in Madagascar [5] [8]. The compound was identified alongside four other structurally diverse metabolites: tryptophol, pyroglutamic acid, prolyldiketopiperazine B, and RKS-1778 [5]. This finding represents a significant expansion of the known sporol-producing fungal species beyond the traditional trichothecene-producing Fusarium genus. The presence of sporol in P. tuber-regium suggests alternative biosynthetic pathways or horizontal gene transfer mechanisms that warrant further investigation [5] [6].

Biosynthetic Pathway

Relationship to Trichothecene Pathway

Sporol biosynthesis is fundamentally integrated within the broader trichothecene biosynthetic network in F. sporotrichioides [4] [9]. The trichothecene biosynthetic pathway initiates with the cyclization of farnesyl pyrophosphate by trichodiene synthase to form trichodiene, which serves as the foundational precursor for all trichothecene compounds, including sporol [4]. This pathway involves multiple sequential oxygenation and esterification reactions that transform the basic trichothecene skeleton into various bioactive metabolites [4] [9].

The pathway demonstrates remarkable complexity, with individual Fusarium species typically producing distinctive trichothecene profiles that reflect specialized enzymatic capabilities [9]. In F. sporotrichioides, the biosynthetic machinery has evolved to support the production of type A trichothecenes, including sporol, which lack the characteristic carbonyl group at carbon-8 that defines type B trichothecenes such as deoxynivalenol [1] [9]. The relationship between sporol and other trichothecenes suggests a branched biosynthetic network where common intermediates can be channeled toward different end products depending on the expression and activity of specific enzymes [4] [9].

Gene Cluster Analysis

The genetic architecture underlying sporol biosynthesis is organized within a highly conserved gene cluster in F. sporotrichioides [4] [9]. This cluster spans several kilobases and contains multiple genes encoding the enzymes, transporters, and regulatory proteins necessary for trichothecene production [4]. The clustering of biosynthetic genes represents an evolutionary strategy that facilitates coordinated gene expression and horizontal transfer of entire metabolic pathways [9].

Phylogenetic analysis of the trichothecene gene cluster has revealed evidence of ancient polymorphism and adaptive evolution, particularly in genes encoding key biosynthetic enzymes [9]. The cluster exhibits a mosaic pattern of evolutionary relationships, with some regions showing transspecies evolution patterns that suggest balancing selection has maintained multiple allelic variants across species boundaries [9]. This genetic diversity likely contributes to the observed variation in trichothecene profiles among different F. sporotrichioides isolates and may influence sporol production capacity [9].

Role of TRI11 Gene in Biosynthesis

The TRI11 gene occupies a central position in sporol biosynthesis, encoding a cytochrome P-450 monooxygenase that catalyzes critical C-15 hydroxylation reactions [4] [10]. Located 3.8 kilobases downstream from the TRI5 gene, TRI11 encodes a 492-amino acid polypeptide with a molecular weight of 55,579 daltons [4]. The protein shows significant similarity to other fungal cytochrome P-450 enzymes, with 23 to 27 percent identity to characterized members of this superfamily [4].

Functional analysis through targeted gene disruption has demonstrated the essential role of TRI11 in sporol formation [4]. When TRI11 is inactivated through homologous recombination, F. sporotrichioides mutants accumulate isotrichodermin, a trichothecene pathway intermediate, instead of producing mature trichothecenes like sporol [4]. This phenotype indicates that TRI11-catalyzed C-15 hydroxylation represents a critical bottleneck in the biosynthetic pathway and is required for the formation of 15-deacetylcalonectrin, which serves as the last common intermediate for various trichothecene end products [4].

The TRI11 enzyme belongs to the newly designated CYP65A1 cytochrome P-450 gene family, reflecting its distinct evolutionary lineage within the broader P-450 superfamily [4]. The enzyme requires molecular oxygen and NADPH as cofactors for its hydroxylation activity, and its expression is subject to transcriptional regulation by pathway-specific transcription factors [4] [11]. Comparative analysis across different Fusarium species has shown that TRI11 exhibits high amino acid sequence similarity (90-100 percent), suggesting strong functional conservation and highlighting its fundamental importance in trichothecene biosynthesis [12].

Environmental Factors Affecting Production

Environmental conditions exert profound influence on sporol production by affecting both fungal growth and the expression of biosynthetic genes [1] [13] [14]. Temperature represents one of the most critical factors, with F. sporotrichioides demonstrating optimal sporol production under variable temperature regimes that reflect the complex interplay between growth requirements and secondary metabolite synthesis [1]. Research with Austrian F. sporotrichioides strain 15-39 revealed that optimal conditions for T-2 toxin production occurred at 12 degrees Celsius under constant light for four weeks, while different temperature and light combinations favored the production of other trichothecenes including sporol [1].

The pH of the growth medium significantly impacts sporol biosynthesis, with most fungi, including F. sporotrichioides, showing optimal growth and secondary metabolite production in slightly acidic conditions ranging from pH 5.5 to 6.0 [15] [14]. This pH range corresponds to the optimal activity of key biosynthetic enzymes and facilitates the proper folding and function of cytochrome P-450 enzymes like TRI11 [16] [15]. Water activity represents another crucial parameter, with sporol production requiring high water activity levels (typically above 0.96) to support the metabolic processes involved in secondary metabolite biosynthesis [14] [17].

Nutrient availability, particularly nitrogen content, plays a complex role in sporol production [1] [18]. Reduced nitrogen availability often triggers stress responses in fungi that can enhance secondary metabolite production as a survival strategy [18] [19]. This phenomenon has been observed in various fungal systems where nutrient limitation shifts cellular resources from primary growth toward secondary metabolite synthesis [18]. Light conditions also influence sporol production, with different light qualities and photoperiod regimes affecting the expression of biosynthetic genes through light-responsive transcriptional networks [1] [18].

Geographic Distribution

The geographic distribution of sporol closely follows the distribution patterns of its primary producing organisms, particularly F. sporotrichioides [2] [20]. This cosmopolitan fungus exhibits an extremely widespread distribution across temperate and tropical regions of all continents except Antarctica, making sporol a globally occurring mycotoxin with significant implications for food safety and agriculture [2] [20]. The species demonstrates remarkable adaptability to diverse climatic conditions, allowing it to colonize cereal crops across varied geographical zones [2].

In temperate regions, F. sporotrichioides is commonly found in wheat and other small grains, where cool, moist conditions during grain development favor fungal colonization and sporol production [2]. The species shows particular prevalence in Northern European countries, Russia, and parts of North America where climatic conditions are conducive to Fusarium head blight development [2]. Historical records indicate that sporol-producing F. sporotrichioides was responsible for severe mycotoxicosis outbreaks in Russia during the 20th century, highlighting the significant geographic scope of this fungus [2].

The discovery of sporol in P. tuber-regium extends the geographic distribution of this compound to tropical regions where this mushroom species naturally occurs [5] [6]. P. tuber-regium demonstrates an endemic distribution pattern restricted to tropical Africa, parts of Asia, and Australasian regions [6] [7]. The species typically grows on dead wood of specific tree species, including Daniellia oliveri, Terminalia superba, and Raphia farinifera, creating localized hotspots of sporol production in tropical forest ecosystems [6] [7].

Climate change and global trade patterns continue to influence the geographic distribution of sporol-producing fungi [13] [20]. Shifting temperature and precipitation patterns may expand the suitable habitat range for F. sporotrichioides, potentially introducing sporol contamination to previously unaffected agricultural regions [13]. Additionally, the international trade in agricultural commodities can facilitate the long-distance dispersal of sporol-contaminated products, effectively expanding the compound's global footprint beyond its natural production zones [20].

Human agricultural practices significantly impact the local distribution and concentration of sporol in the environment [13] [21]. Intensive cereal cultivation creates ideal conditions for F. sporotrichioides colonization, particularly when combined with environmental stresses such as drought, excessive moisture, or temperature extremes that weaken plant defenses [13] [21]. Agricultural regions with poor crop rotation practices or inadequate post-harvest storage facilities may experience elevated sporol levels due to enhanced fungal growth and mycotoxin accumulation [13].